molecular formula C4H6O B140613 2,3-Dihydrofuran CAS No. 1191-99-7

2,3-Dihydrofuran

Cat. No.: B140613
CAS No.: 1191-99-7
M. Wt: 70.09 g/mol
InChI Key: JKTCBAGSMQIFNL-UHFFFAOYSA-N
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Description

2,3-Dihydrofuran is a heterocyclic compound with the molecular formula C4H6O. It is one of the simplest enol ethers and is isomeric with 2,5-dihydrofuran. This compound is a colorless volatile liquid and is known for its reactivity and versatility in organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that it undergoes lithiation upon treatment with butyl lithium, resulting in a 2-lithio derivative that is a versatile intermediate . This suggests that 2,3-Dihydrofuran may interact with certain enzymes and proteins in biochemical reactions, but specific interactions have not been reported in the literature.

Molecular Mechanism

It is known to undergo lithiation with butyl lithium, suggesting it may interact with biomolecules in a similar manner . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydrofuran can be synthesized through various methods, often involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts. Some common methods include:

Industrial Production Methods: The industrial production of this compound typically involves the conversion of 1,4-butanediol using cobalt catalysts. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

2,3-Dihydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2,3-Dihydrofuran is similar to other dihydrofurans, such as 2,5-dihydrofuran. it is unique due to its specific reactivity and the types of reactions it undergoes. Some similar compounds include:

This compound stands out due to its versatility in organic synthesis and its role as an intermediate in various chemical reactions.

Properties

IUPAC Name

2,3-dihydrofuran
Source PubChem
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InChI

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTCBAGSMQIFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

75454-45-4
Record name Furan, 2,3-dihydro-, homopolymer
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DSSTOX Substance ID

DTXSID9061594
Record name Furan, 2,3-dihydro-
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Furan, 2,3-dihydro-
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Record name 2,3-Dihydrofuran
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CAS No.

1191-99-7, 36312-17-1
Record name 2,3-Dihydrofuran
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Record name 2,3-Dihydrofuran
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Record name Furan, 2,3-dihydro-
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Record name Furan, 2,3-dihydro-
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Record name Furan, 2,3-dihydro-
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Record name 2,3-dihydrofuran
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Record name 2,3-DIHYDROFURAN
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Synthesis routes and methods I

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1, 19 mL/h of 2,5-dihydrofuran and 11 mL/h of water were passed over 142 g of the catalyst described in Example 2. At a conversion of 99.7% γ-butyrolactone was obtained with a selectivity of 89% (2,3-dihydrofuran: 0.13%; furan: 3.9%; tetrahydrofuran: 5%; n-butanol: 1.7%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Yield
99.7%

Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1, 10 mL/h of 2,5-dihydrofuran and 9 mL/h of water were passed over 73 g of a rhenium-on-activated charcoal catalyst (rhenium content: 6 wt %, calculated as Re; prepared by impregnation of 4 mm activated charcoal extrudates with an aqueous dirhenium heptoxide Re2O7 solution; drying at 120° C.; reduction in a manner similar to that described in Example 1). At a conversion of 99%, γ-butyrolactone was formed with a selectivity of 91% (2,3-dihydrofuran: 0.5%; furan: 1%; tetrahydrofuran: 5%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

A 300 ml stirred Hastelloy C autoclave was charged with 16 g 2,5-dihydrofuran, 80 g water and 5 g of the catalyst described in Example III. The autoclave was heated for 3 hours at 120° C. After cooling the resulting liquid was analysed by means of gas-liquid chromatography. The conversion of 2,5-dihydrofuran amounted to 55% gamma-hydroxy butyraldehyde having been formed with a selectivity of 65%. 2,3-Dihydrofuran, tetrahydrofuran and furan had also been formed in minor amounts.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuran
Reactant of Route 2
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Reactant of Route 3
2,3-Dihydrofuran
Reactant of Route 4
2,3-Dihydrofuran
Reactant of Route 5
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Reactant of Route 6
2,3-Dihydrofuran

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